Tert-butyl 1-aminocyclopentane-1-carboxylate
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Overview
Description
Synthesis Analysis "Tert-butyl 1-aminocyclopentane-1-carboxylate" and its derivatives, due to their complex structure, are synthesized through several methods. One efficient synthesis method involves the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which allows for the synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate (Davies et al., 2003). This method demonstrates the importance of stereoselective synthesis in obtaining specific enantiomers of this compound.
Molecular Structure Analysis The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been determined through techniques like 1H NMR spectroscopy and single-crystal X-ray diffraction analysis. These studies reveal that these compounds possess complex bicyclic structures, including lactone and piperidine groups (Moriguchi et al., 2014).
Chemical Reactions and Properties The chemical reactivity of tert-butyl derivatives can vary significantly based on their structural characteristics. For example, the decarboxylation of certain tert-butyl cyclopentanecarboxylate derivatives can lead to ring-opening isomerizations, demonstrating their chemical versatility and the potential for forming a variety of different structures through chemical reactions (Reed et al., 2002).
Physical Properties Analysis The physical properties of tert-butyl 1-aminocyclopentane-1-carboxylate derivatives are closely related to their molecular structures. Crystallographic studies provide insights into the solid-state conformation, hydrogen bonding patterns, and overall stability of these compounds. Such analyses are crucial for understanding the material characteristics of these derivatives (Cetina et al., 2003).
Chemical Properties Analysis The chemical properties, including reactivity and interaction with various reagents, of tert-butyl 1-aminocyclopentane-1-carboxylate derivatives are pivotal for their application in synthetic chemistry. For instance, the use of tert-butyl isocyanide in reactions with certain diones can lead to the formation of new trifluoromethylated furan derivatives, showcasing the broad reactivity and utility of tert-butyl derivatives in organic synthesis (Mosslemin et al., 2004).
Scientific Research Applications
-
1-Aminocyclopropane 1-Carboxylic Acid (ACC) in Plant Physiology
- ACC is the direct precursor of the plant hormone ethylene, synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs), and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
- ACC plays a signaling role independent of the biosynthesis, regulating plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .
- The biosynthesis starts with the conversion of the amino acid methionine to SAM by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase .
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tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids (Boc-AAILs) in Organic Synthesis
- Boc-AAILs are derived from commercially available tert-butyloxycarbonyl-protected amino acids .
- These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids (Boc-AAILs) in Dipeptide Synthesis
- Boc-AAILs are derived from commercially available tert-butyloxycarbonyl-protected amino acids .
- These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
tert-Butyl Group in Chemistry and Biology
- The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
- Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
-
tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids (Boc-AAILs) in Dipeptide Synthesis
- Boc-AAILs are derived from commercially available tert-butyloxycarbonyl-protected amino acids .
- These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
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Applications of tert-butanesulfinamide in the Asymmetric Synthesis of Amines
- Enantiopure tert-butanesulfinamide, developed by Ellman and co-workers, represents one of the widely explored chiral sulfinamide reagents attributed to its easy access for large-scale reactions .
- Direct condensation of tert-butanesulfinamide with aldehydes and ketones provides tert-butanesulfinyl imines in uniformly high yields .
- The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .
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Applications of tert-butanesulfinamide in the Synthesis of N
Safety And Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
tert-butyl 1-aminocyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(11)6-4-5-7-10/h4-7,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYIEPAXQWLADO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-aminocyclopentane-1-carboxylate | |
CAS RN |
120225-90-3 |
Source
|
Record name | tert-butyl 1-aminocyclopentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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